3-Acetyl-5-bromobenzenesulfonyl chloride
Description
3-Acetyl-5-bromobenzenesulfonyl chloride (CAS: Not explicitly provided in evidence; closest analogue: 1152589-88-2 for chloro variant ) is a sulfonyl chloride derivative featuring a bromine substituent at the 5-position and an acetyl group at the 3-position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic intermediates. Its reactivity stems from the electrophilic sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution reactions.
This chloro analogue has a molecular formula of C₈H₆Cl₂O₃S, a molecular weight of 253.10 g/mol, and is stored in dry, sealed conditions to prevent hydrolysis .
Properties
Molecular Formula |
C8H6BrClO3S |
|---|---|
Molecular Weight |
297.55 g/mol |
IUPAC Name |
3-acetyl-5-bromobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |
InChI Key |
JXOGPFCIHVGYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromobenzenesulfonyl chloride typically involves the bromination of 3-acetylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-bromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution Products: Various substituted benzenesulfonyl derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Sulfonamides.
Scientific Research Applications
3-Acetyl-5-bromobenzenesulfonyl chloride is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| 3-Acetyl-5-bromobenzenesulfonyl chloride | N/A* | C₈H₆BrClO₃S† | ~296.55† | 3-acetyl, 5-bromo | Sulfonyl chloride |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | - | C₇H₃BrClF₃O₂S | 322.51 | 3-bromo, 5-trifluoromethyl | Sulfonyl chloride |
| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | 4-bromo | Benzoyl chloride |
| 3-Acetyl-5-chlorobenzenesulfonyl chloride | 1152589-88-2 | C₈H₆Cl₂O₃S | 253.10 | 3-acetyl, 5-chloro | Sulfonyl chloride |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃Cl₂F₃O | 247.01 | 3-chloro, 5-trifluoromethyl | Benzoyl chloride |
Key Differences and Reactivity
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride enhances electrophilicity at the sulfonyl chloride group compared to the acetyl (-COCH₃) group in this compound .
- Halogen Position : 4-Bromobenzoyl chloride (4-position bromine) exhibits different steric and electronic effects compared to 3,5-disubstituted analogues, influencing reaction regioselectivity .
Functional Group Reactivity :
- Sulfonyl Chlorides vs. Benzoyl Chlorides : Sulfonyl chlorides (e.g., this compound) are more resistant to hydrolysis than benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) due to the stronger S=O bonds stabilizing the leaving group .
Applications :
- Sulfonyl Chlorides : Used in sulfonamide drug synthesis (e.g., antibiotics). The bromo substituent in this compound may enhance lipophilicity compared to its chloro analogue .
- Benzoyl Chlorides : Primarily employed in acylations; 4-Bromobenzoyl chloride is a precursor in agrochemicals .
Research Findings and Trends
- Synthetic Utility : Sulfonyl chlorides with EWGs (e.g., -CF₃) show higher reactivity in Suzuki-Miyaura couplings compared to acetyl-substituted variants .
- Stability : The acetyl group in this compound may reduce thermal stability relative to halogen-only analogues, necessitating low-temperature storage .
- Safety : Benzoyl chlorides generally pose higher acute toxicity risks (e.g., respiratory irritation) than sulfonyl chlorides due to volatile byproducts like HCl gas .
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